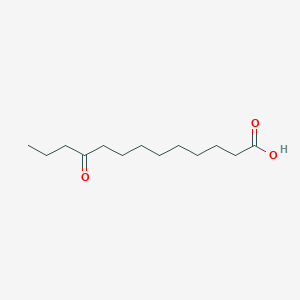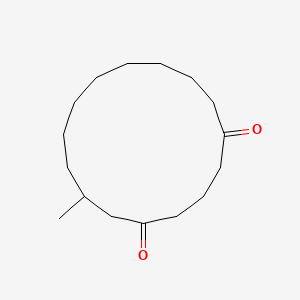
(Dimethylphosphino)dimethylgallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylphosphino)dimethylgallium is an organogallium compound with the molecular formula C4H12GaP It is a coordination complex where gallium is bonded to a dimethylphosphino ligand and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylphosphino)dimethylgallium typically involves the reaction of gallium trichloride (GaCl3) with dimethylphosphine (PMe2H) in the presence of a base such as triethylamine. The reaction proceeds as follows:
GaCl3+2PMe2H+3Et3N→Ga(PMe2Me)2+3Et3NHCl
The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Dimethylphosphino)dimethylgallium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The dimethylphosphino ligand can be substituted with other ligands, leading to the formation of different gallium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under inert atmosphere conditions.
Substitution: Ligand substitution reactions are carried out using various ligands such as phosphines, amines, and halides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3) and other gallium-containing oxides.
Reduction: Lower oxidation state gallium compounds such as Ga(I) or Ga(0) complexes.
Substitution: New gallium complexes with different ligands, such as this compound derivatives.
Scientific Research Applications
Chemistry
(Dimethylphosphino)dimethylgallium is used as a precursor in the synthesis of various gallium-containing compounds. It is also employed in the study of gallium coordination chemistry and the development of new catalytic systems.
Biology and Medicine
Research is ongoing to explore the potential biological and medicinal applications of this compound. Its unique chemical properties may offer new avenues for drug development and therapeutic interventions.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices. Its role as a catalyst in various chemical reactions is also being investigated.
Mechanism of Action
The mechanism of action of (Dimethylphosphino)dimethylgallium involves its ability to coordinate with various substrates and facilitate chemical transformations. The dimethylphosphino ligand provides a stable coordination environment for the gallium center, allowing it to participate in catalytic cycles and other chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylgallium (GaMe3): Another organogallium compound with similar applications in materials science and catalysis.
Triethylgallium (GaEt3): Similar to trimethylgallium but with ethyl groups instead of methyl groups.
Gallium trichloride (GaCl3): A common gallium precursor used in various chemical reactions.
Uniqueness
(Dimethylphosphino)dimethylgallium is unique due to the presence of the dimethylphosphino ligand, which imparts distinct chemical properties and reactivity. This ligand enhances the stability and coordination ability of the gallium center, making it suitable for specific applications that other gallium compounds may not be able to achieve.
Properties
CAS No. |
92063-66-6 |
|---|---|
Molecular Formula |
C4H13GaP |
Molecular Weight |
161.84 g/mol |
InChI |
InChI=1S/C2H7P.2CH3.Ga/c1-3-2;;;/h3H,1-2H3;2*1H3; |
InChI Key |
CUDRWVICMHIGDT-UHFFFAOYSA-N |
Canonical SMILES |
CPC.C[Ga]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


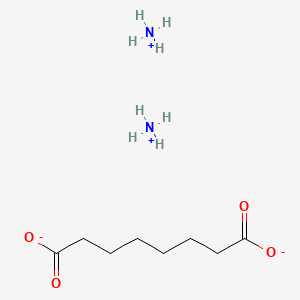
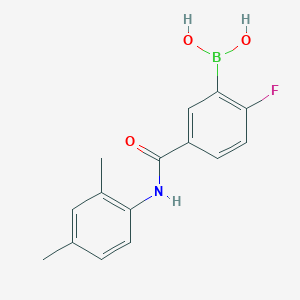
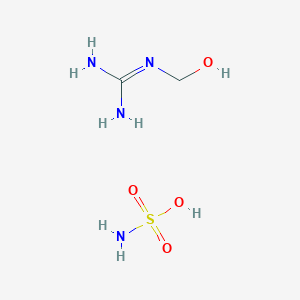

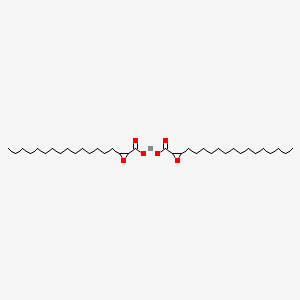
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)




![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
